molecular formula C7H12BNO2 B13328726 (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid

Katalognummer: B13328726
Molekulargewicht: 152.99 g/mol
InChI-Schlüssel: UYOKTVRMIIMFNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring substituted with three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of various boronic acids and boronates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a large scale . This approach enables the synthesis of boronic acids with high throughput and efficiency, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .

Eigenschaften

Molekularformel

C7H12BNO2

Molekulargewicht

152.99 g/mol

IUPAC-Name

(1,2,5-trimethylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C7H12BNO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4,10-11H,1-3H3

InChI-Schlüssel

UYOKTVRMIIMFNA-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(N(C(=C1)C)C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.